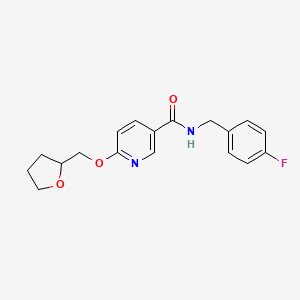

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c19-15-6-3-13(4-7-15)10-21-18(22)14-5-8-17(20-11-14)24-12-16-2-1-9-23-16/h3-8,11,16H,1-2,9-10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDSAMVYIVUCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the nicotinamide core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran-2-yl Methoxy Group: The final step involves the reaction of the intermediate compound with tetrahydrofuran-2-yl methanol under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Biological Activity

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of nicotinamide N-methyltransferase (NNMT) inhibition. This article synthesizes available research findings, including data tables and case studies related to its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H22FN3O3

- Molecular Weight : Approximately 345.38 g/mol

This compound acts primarily as an inhibitor of NNMT, an enzyme that methylates nicotinamide to form methylnicotinamide. This process is significant as NNMT is implicated in various metabolic pathways, including energy metabolism and lipid accumulation.

Biological Activity

Research indicates that NNMT plays a role in several diseases, including obesity, type 2 diabetes, and certain cancers. The inhibition of NNMT can lead to increased levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic processes.

Inhibition Studies

In vitro studies have shown that this compound exhibits potent inhibitory effects on NNMT:

| Compound | IC50 (μM) | Cell Type | Notes |

|---|---|---|---|

| This compound | 1.97 | HEK293 Cells | Potent inhibition observed |

| Control | >100 | HEK293 Cells | No significant inhibition |

Case Studies

-

Obesity and Metabolic Disorders :

- A study demonstrated that the knockdown of NNMT resulted in enhanced energy expenditure and reduced lipid accumulation in adipose tissues. The administration of this compound led to similar metabolic improvements, suggesting its potential as a therapeutic agent for obesity management.

-

Cancer Research :

- In a model of esophageal squamous cell carcinoma (ESCC), the use of this compound resulted in decreased migration and invasive capabilities of cancer cells, highlighting its potential role in cancer therapy by targeting metabolic pathways influenced by NNMT.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with nicotinamide derivatives and functionalizing them with fluorobenzyl and tetrahydrofuran-methoxy groups. For example, analogous compounds (e.g., compound 20 in ) are synthesized via nucleophilic substitution using bromomethyltetrahydrofuran under reflux conditions. Optimization includes adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent for resolving aromatic protons) and ESI-MS for molecular weight confirmation. Purity (>95%) is validated via HPLC (reverse-phase C18 columns, gradient elution). For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) confirms stereochemistry .

Q. What in vitro models are appropriate for initial evaluation of anticancer activity?

- Methodology : Use established cancer cell lines (e.g., HCT116 colorectal, MCF7 breast cancer) for cytotoxicity assays (MTT or CellTiter-Glo). Dose-response curves (0.1–100 µM) determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry (apoptosis markers like Annexin V) .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action in cancer cell lines?

- Methodology : Combine kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets. Use siRNA knockdown of suspected pathways (e.g., PI3K/AKT/mTOR) to assess functional relevance. Transcriptomic analysis (RNA-seq) post-treatment reveals differentially expressed genes. For protein-level validation, perform Western blotting (e.g., cleaved caspase-3 for apoptosis) .

Q. How can structural analogs inform the optimization of pharmacokinetic properties?

- Methodology : Compare analogs with substituent variations (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl in ). Assess logP (via shake-flask method) and solubility (PBS/octanol partitioning). Replace the tetrahydrofuran-methoxy group with morpholine or piperidine rings to enhance metabolic stability. Use molecular dynamics simulations (e.g., GROMACS) to predict bioavailability .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology : Conduct orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Replicate studies under standardized conditions (e.g., serum-free media, consistent cell passage numbers). Analyze batch-to-batch compound variability via HPLC-MS and adjust synthetic protocols accordingly .

Q. How to assess target engagement and selectivity in enzyme inhibition studies?

- Methodology : Use competitive binding assays (e.g., fluorescence polarization) with recombinant enzymes. Perform selectivity panels (e.g., Eurofins SelectScreen) against related targets (e.g., kinases, GPCRs). For receptor affinity, calculate Kᵢ values via radioligand displacement (e.g., ³H-labeled ligands) and validate with isothermal titration calorimetry (ITC) .

Q. What computational methods predict binding modes with target proteins?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures from the PDB (e.g., 3L4F for kinase targets). Refine poses with MD simulations (NAMD/AMBER) to assess stability. Validate predictions with alanine scanning mutagenesis of predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.